Lipophilicity (LogP) Compared to Non-Fluorinated Benzyloxy Analog
The 4-fluorobenzyloxy substituent reduces the calculated logP by 1.375 units relative to the non-fluorinated 2-(benzyloxy)-5-bromopyrazine (CAS 1208084-90-5) [1]. This shift can influence membrane permeability and off-target binding, making the fluorinated compound a preferred candidate when lower lipophilicity is the design objective.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | LogP = 2.355 (ZINC predicted) |
| Comparator Or Baseline | 2-(Benzyloxy)-5-bromopyrazine: LogP = 3.73 (Chemsrc, ACD/Labs predicted) |
| Quantified Difference | ΔLogP = -1.375 |
| Conditions | Predicted logP values from ZINC15 (target) and Chemsrc (comparator); both are computational estimates. |
Why This Matters
Medicinal chemists targeting improved solubility and reduced CYP2C9 liability may select the 4-fluorobenzyloxy variant over the benzyloxy analog.
- [1] ZINC15 Database. ZINC000095643007, 2-Bromo-5-(4-fluorobenzyloxy)pyrazine. https://zinc.docking.org/substances/ZINC000095643007/ (accessed 2026-04-29). View Source
